Tiludronate disodium

Vue d'ensemble

Description

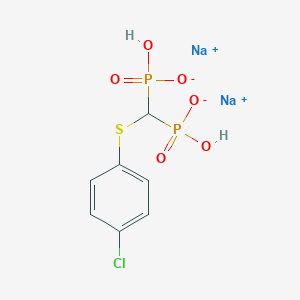

Tiludronate disodium, également connu sous le nom de sel disodique de l’acide tiludronique, est un composé bisphosphonate de première génération. Chimiquement, il est connu sous le nom de (4-chlorophényl)thio-méthylène-1,1-bisphosphonate. Ce composé a été développé pour imiter l’action du pyrophosphate, un régulateur de la calcification et de la décalcification. Le tiludronate disodique est principalement utilisé dans le traitement de la maladie osseuse de Paget et d’autres troubles de la résorption osseuse .

Applications De Recherche Scientifique

Clinical Applications

1.1 Osteoporosis Treatment

Tiludronate is being investigated as a therapeutic option for osteoporosis, a condition characterized by reduced bone density and increased fracture risk. Clinical trials have indicated that tiludronate can significantly improve bone mineral density (BMD) and reduce the incidence of vertebral fractures. The primary endpoints in these studies typically include changes in lumbar BMD and the rate of vertebral fractures over a defined treatment period (often three years) .

- Efficacy : In studies, tiludronate has been shown to at least halve serum alkaline phosphatase levels in over half of the patients after a three-month course of treatment, with effects lasting up to 18 months .

- Safety : Safety evaluations include monitoring adverse events and laboratory parameters, ensuring that tiludronate's benefits outweigh potential risks .

| Study Parameter | Outcome |

|---|---|

| Treatment Duration | 3 months |

| Efficacy Measure | Serum Alkaline Phosphatase Reduction |

| Patient Response Rate | >50% |

1.2 Paget's Disease of Bone

Tiludronate is FDA-approved for the treatment of Paget's disease, a condition that leads to abnormal bone remodeling. The drug works by inhibiting osteoclast activity, thereby decreasing bone resorption . Clinical trials have demonstrated that tiludronate effectively reduces biochemical markers of bone turnover and alleviates symptoms such as pain associated with Paget's disease.

- Clinical Trials : A comparative study with etidronate showed that tiludronate had a superior response rate in patients after six months, although both drugs were similar in their ability to reduce bone pain .

| Parameter | Tiludronate | Etidronate |

|---|---|---|

| Response Rate After 6 Months | Higher | Lower |

| Pain Reduction | Similar | Similar |

Veterinary Applications

Tiludronate has also found applications in veterinary medicine, particularly for treating osteoarthritis in horses. It is marketed under the name Tildren and is used to alleviate clinical signs associated with navicular disease and other skeletal disorders characterized by excessive bone remodeling.

- Mechanism of Action : In horses, tiludronate inhibits osteoclastic activity and promotes apoptosis of osteoclasts, leading to reduced bone resorption and improved clinical outcomes .

Case Studies

Several case studies highlight the effectiveness of tiludronate in various conditions:

- Osteoarthritis in Dogs : A randomized controlled trial demonstrated that tiludronate improved both structural changes and functional outcomes in an experimental model of osteoarthritis .

- Navicular Disease in Horses : Clinical trials have shown that tiludronate significantly improves symptoms and radiographic findings in horses suffering from navicular disease .

Mécanisme D'action

Le tiludronate disodique exerce ses effets en inhibant les ostéoclastes, les principales cellules responsables de la résorption osseuse. Le composé se lie à l’hydroxyapatite dans l’os, et lorsque les ostéoclastes tentent de résorber l’os, ils absorbent le bisphosphonate. À l’intérieur des ostéoclastes, le tiludronate disodique est métabolisé en molécules non fonctionnelles qui inhibent l’adénosine triphosphate (ATP), ce qui entraîne une réduction de l’énergie cellulaire et une apoptose. Cela entraîne une diminution de la résorption et du renouvellement osseux .

Analyse Biochimique

Biochemical Properties

Tiludronate disodium acts primarily on bone through a mechanism that involves inhibition of osteoclastic activity . It inhibits protein-tyrosine-phosphatase, leading to detachment of osteoclasts from the bone surface . It also inhibits the osteoclastic proton pump .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It reduces cell energy and leads to apoptosis by competitively inhibiting ATP in the cell . Decreased levels of osteoclasts subsequently reduce the degree of breakdown of bone and bone turnover .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of osteoclasts, the primary cell responsible for the breakdown of bone required for bone remodeling . Non-nitrogenous bisphosphonates like this compound are metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, making it non-functional .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to exert a dose-dependent inhibitory activity on bone resorption in a series of in vivo studies . The inhibition of bone resorption was assessed by measurement of the calcaemia, of the resorption of hydroxyapatite crystal plaques, of the bone density associated with calcium, phosphorus and hydroxyproline quantification .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving dogs, this compound was found to improve structural changes and symptoms of osteoarthritis .

Metabolic Pathways

This compound and other bisphosphonates were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification .

Transport and Distribution

This compound is widely distributed to bone and soft tissues. Over a period of days, loss of drug occurs from most tissues with the exception of bone and cartilage .

Subcellular Localization

The primary target of this compound’s pharmacological action is considered to be osteoclasts . It inhibits the activity of the osteoclasts by promoting the inhibition of bone resorption .

Méthodes De Préparation

Le tiludronate disodique peut être synthétisé par diverses voies de synthèse. Une méthode courante implique la réaction de l’acide (4-chlorophényl)thiométhylphosphonique avec l’hydroxyde de sodium pour former le sel disodique. Les conditions réactionnelles impliquent généralement le chauffage des réactifs dans une solution aqueuse, suivi d’une purification par cristallisation .

En production industrielle, le tiludronate disodique est produit par Sanofi Aventis. Le composé est synthétisé dans un environnement contrôlé pour garantir une grande pureté et une constance. Le produit final est souvent obtenu sous forme d’hydrate, qui est ensuite séché et emballé pour un usage médical .

Analyse Des Réactions Chimiques

Le tiludronate disodique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent convertir le tiludronate disodique en différentes formes réduites.

Substitution : Le composé peut subir des réactions de substitution, où l’atome de chlore est remplacé par d’autres substituants.

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le tiludronate disodique a une large gamme d’applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des bisphosphonates et leurs interactions avec d’autres produits chimiques.

Biologie : Les chercheurs utilisent le tiludronate disodique pour étudier ses effets sur les cellules osseuses et son potentiel comme traitement des maladies osseuses.

Médecine : Le composé est utilisé dans les études cliniques pour évaluer son efficacité et sa sécurité dans le traitement de maladies comme la maladie de Paget et l’ostéoporose.

Industrie : Le tiludronate disodique est utilisé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence dans les processus de contrôle de la qualité

Comparaison Avec Des Composés Similaires

Le tiludronate disodique est similaire à d’autres bisphosphonates comme l’acide étidronique et l’acide clodronique. Il possède des propriétés uniques qui le distinguent :

Acide étidronique : Moins puissant que le tiludronate disodique, utilisé principalement pour traiter l’hypercalcémie et prévenir l’ossification hétérotopique.

Acide clodronique : Puissance similaire à celle du tiludronate disodique, mais utilisé plus fréquemment pour traiter les métastases osseuses et l’hypercalcémie maligne.

Pamidronate : Plus puissant que le tiludronate disodique, utilisé pour traiter la maladie de Paget, l’ostéoporose et les métastases osseuses.

Alendronate : Significativement plus puissant, couramment utilisé pour traiter l’ostéoporose et d’autres maladies osseuses

Le mécanisme d’action unique du tiludronate disodique et ses applications spécifiques dans le traitement des troubles de la résorption osseuse en font un composé précieux en recherche et en clinique.

Activité Biologique

Tiludronate disodium, a non-nitrogenous bisphosphonate, is primarily used in the treatment of Paget's disease and other bone-related disorders. Its biological activity is characterized by its ability to inhibit osteoclastic bone resorption, thereby influencing bone remodeling processes. This article reviews the mechanisms of action, pharmacokinetics, clinical efficacy, and case studies related to this compound.

This compound exerts its effects through several mechanisms:

- Inhibition of Osteoclast Activity : It disrupts the cytoskeletal ring structure of osteoclasts, leading to their detachment from the bone surface. This is possibly mediated by the inhibition of protein-tyrosine phosphatase and the osteoclastic proton pump .

- Reduction in Bone Resorption : By inhibiting osteoclast recruitment, activation, and polarization, tiludronate reduces enzymatic and transport processes that facilitate the resorption of mineralized bone matrix .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy:

- Absorption : Oral bioavailability is low (approximately 6%) and significantly affected by food intake. It is recommended to take tiludronate at least two hours before or after meals to maximize absorption .

- Distribution : Tiludronate is widely distributed in bone and soft tissues. It exhibits a long half-life in bone due to its high affinity for hydroxyapatite crystals .

- Metabolism and Elimination : It undergoes minimal metabolism and is primarily eliminated unchanged via renal pathways. About 60% of an intravenous dose is excreted in urine within 13 days .

Clinical Efficacy

Tiludronate has demonstrated significant clinical efficacy in various studies:

- Paget's Disease : Clinical trials indicate that a three-month course of tiludronate can reduce serum alkaline phosphatase levels by at least 50% in over half of patients, with effects lasting up to 18 months .

- Comparison with Other Bisphosphonates : In trials comparing tiludronate with etidronate, tiludronate showed superior efficacy in reducing alkaline phosphatase levels without a significant difference in pain reduction .

Case Study 1: Treatment of Navicular Syndrome in Horses

A study assessed the effects of two tiludronate administration protocols on lameness in horses with navicular syndrome. Horses receiving intravenous tiludronate (1 mg/kg) showed significant decreases in lameness scores at 120 and 200 days post-treatment . This response was attributed to the drug's depot properties and its influence on bone remodeling processes.

Case Study 2: Efficacy in Osteoporosis

Tiludronate is being investigated for its potential use in osteoporosis treatment. Clinical trials are designed to evaluate its effect on vertebral fracture incidence and changes in lumbar bone mineral density over three years . Initial findings suggest promising results regarding fracture prevention.

Summary of Key Findings

| Parameter | Details |

|---|---|

| Mechanism of Action | Inhibits osteoclast activity; disrupts cytoskeletal structure |

| Bioavailability | ~6% (significantly reduced with food) |

| Half-life in Bone | Long half-life; slow release from bone |

| Primary Indications | Paget's disease; potential use in osteoporosis |

| Clinical Efficacy | Significant reduction in alkaline phosphatase; effective for lameness in horses |

Propriétés

IUPAC Name |

disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUHWSDHMJMHIW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClNa2O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89987-06-4 (Parent) | |

| Record name | Tiludronate disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048621 | |

| Record name | Tiludronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149845-07-8 | |

| Record name | Tiludronate disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiludronate disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 149845-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILUDRONATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH6M93CIA0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.